molecular formula C20H25NO2 B3846841 1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine

1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine

Cat. No. B3846841
M. Wt: 311.4 g/mol
InChI Key: JEWNHEWDQGXKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research. Also known as PB28, it belongs to the class of pyrrolidine compounds and has been studied for its potential applications in cancer treatment.

Mechanism of Action

PB28 is believed to exert its anticancer effects through the inhibition of tubulin polymerization, a process that is necessary for cell division. By inhibiting tubulin polymerization, PB28 can prevent cancer cells from dividing and growing. PB28 has also been shown to induce cell cycle arrest, which can prevent cancer cells from progressing through the cell cycle.
Biochemical and Physiological Effects:
PB28 has been shown to have low toxicity in vitro and in vivo studies. In addition, PB28 has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. PB28 has also been shown to have a long half-life, which can increase its efficacy as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of PB28 is its low toxicity, which makes it a promising candidate for cancer treatment. PB28 also has good pharmacokinetic properties, which can increase its efficacy as a cancer treatment. However, one limitation of PB28 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment schedule for PB28.

Future Directions

Future studies on PB28 should focus on its potential as a cancer treatment. Specifically, more studies are needed to determine the optimal dosage and treatment schedule for PB28. Additionally, more studies are needed to determine the mechanism of action of PB28 and its potential as a radioprotective agent. Finally, more studies are needed to determine the efficacy of PB28 in vivo, particularly in animal models of cancer.

Scientific Research Applications

PB28 has been studied for its potential applications in cancer treatment. Studies have shown that PB28 can inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. PB28 has also been shown to induce apoptosis, a process that leads to programmed cell death, in cancer cells. Additionally, PB28 has been studied for its potential as a radioprotective agent, which can protect healthy cells from the harmful effects of radiation therapy.

properties

IUPAC Name

1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-9-18(10-3-1)23-20-12-8-11-19(17-20)22-16-7-6-15-21-13-4-5-14-21/h1-3,8-12,17H,4-7,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWNHEWDQGXKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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